BAY1238097 -

BAY1238097

Catalog Number: EVT-256354
CAS Number:
Molecular Formula: C₂₇H₂₄F₅N₅O₃
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BAY1238097 is a potent and selective BET inhibitor. BAY1238097 binds to the acetylated lysine recognition motifs on the BRD of BET proteins, thereby preventing the interaction between BET proteins and histones. This disrupts chromatin remodeling and preve
Overview

BAY1238097 is a chemical compound classified as a bromodomain and extra-terminal domain (BET) inhibitor. It has garnered attention for its potential therapeutic applications in treating various cancers, particularly those driven by mutations in the KRAS gene, such as pancreatic ductal adenocarcinoma (PDAC) and non-small cell lung cancer (NSCLC). The compound functions by inhibiting BET proteins, which are involved in the regulation of gene expression through their interaction with acetylated lysine residues on histones and non-histone proteins.

Source and Classification

BAY1238097 was developed as part of a broader effort to target BET proteins, which play a crucial role in transcriptional regulation. It is structurally similar to other BET inhibitors, such as JQ1, but exhibits distinct binding profiles and biological activities. The compound has been classified within the category of small-molecule inhibitors that target epigenetic readers, specifically focusing on the bromodomains of BET proteins like BRD2, BRD3, and BRD4 .

Synthesis Analysis

Methods and Technical Details

The synthesis of BAY1238097 involves multiple steps that typically include the formation of key intermediates followed by cyclization reactions to construct the final compound. While specific synthetic routes are proprietary, it has been noted that the compound is prepared using established methodologies similar to those employed for other BET inhibitors . The synthesis generally requires careful control of reaction conditions to ensure high yields and purity of the final product.

Molecular Structure Analysis

Structure and Data

BAY1238097's molecular structure features a core scaffold that allows for selective binding to the bromodomains of BET proteins. The compound's structure has been characterized through X-ray crystallography, revealing its binding interactions with acetylated lysine residues. Detailed structural data indicate that BAY1238097 has a higher affinity for bromodomain 1 compared to bromodomain 2, which is crucial for its mechanism of action .

Chemical Reactions Analysis

Reactions and Technical Details

BAY1238097 undergoes various chemical reactions typical of small-molecule compounds, including binding interactions with target proteins, metabolic transformations in biological systems, and potential degradation pathways. The compound's reactivity is primarily characterized by its ability to form stable complexes with BET proteins, thereby inhibiting their function in transcriptional regulation. Studies have demonstrated that treatment with BAY1238097 leads to significant alterations in gene expression profiles associated with cancer cell proliferation .

Mechanism of Action

Process and Data

The mechanism of action of BAY1238097 involves competitive inhibition of the BET bromodomains, disrupting their interaction with acetylated histones. This inhibition leads to decreased recruitment of transcriptional machinery to oncogenes such as MYC, resulting in downregulation of these genes and subsequent anti-proliferative effects on cancer cells. Experimental data show that BAY1238097 effectively reduces cell viability in KRAS-mutant PDAC and NSCLC cell lines at nanomolar concentrations . Notably, while MYC downregulation correlates with increased sensitivity to BET inhibition in NSCLC cells, this relationship is less pronounced in PDAC cells .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

BAY1238097 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 400 g/mol.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents.
  • Stability: Stability under physiological conditions has been assessed, indicating a reasonable shelf-life when stored appropriately.

These properties contribute to its suitability for laboratory use and potential therapeutic applications .

Applications

Scientific Uses

BAY1238097 is primarily investigated for its anti-cancer properties. It has shown promise in preclinical studies targeting solid tumors associated with KRAS mutations. The compound's ability to inhibit BET proteins positions it as a candidate for combination therapies aimed at enhancing the efficacy of existing treatments for aggressive cancers. Current research focuses on optimizing dosing regimens to mitigate toxicity while maximizing therapeutic benefits . Additionally, ongoing clinical trials aim to further elucidate its safety profile and effectiveness across various cancer types.

Molecular Pharmacology of BAY1238097 as a BET Bromodomain Inhibitor

Mechanistic Basis of BET Protein Inhibition

Bromodomain and Extra-Terminal (BET) proteins function as epigenetic "readers," recognizing acetylated lysine residues on histone tails and recruiting transcriptional machinery to specific genomic loci. Dysregulation of BET proteins—particularly BRD2, BRD3, BRD4, and BRDT—drives oncogene expression in cancers by sustaining proliferative and anti-apoptotic signaling pathways. BAY1238097 is a potent, synthetic small-molecule inhibitor designed to disrupt this process through high-affinity competitive binding to the acetyl-lysine recognition pockets of BET bromodomains [3] [4].

Interaction with BRD2, BRD3, BRD4, and BRDT Bromodomains

BAY1238097 exhibits nanomolar affinity for both BD1 and BD2 domains of all ubiquitously expressed BET family members (BRD2, BRD3, BRD4) and the testis-specific BRDT. Structural analyses reveal that the inhibitor occupies the conserved acetyl-lysine binding cavity within each bromodomain through a network of hydrogen bonds and hydrophobic interactions. A critical interaction involves the conserved asparagine (Asn140 in BRD4 BD1), which forms a hydrogen bond with the carbonyl group of BAY1238097, mimicking the natural acetyl-lysine recognition mechanism [3] [4] [6].

Table 1: Binding Affinity (IC₅₀) of BAY1238097 for BET Bromodomains

BET ProteinBromodomain 1 (IC₅₀, nM)Bromodomain 2 (IC₅₀, nM)
BRD27582
BRD36871
BRD47076
BRDT8589

BAY1238097 demonstrates >100-fold selectivity for BET bromodomains over non-BET bromodomain-containing proteins (e.g., CREBBP, ATAD2). This specificity arises from its optimized interaction with the unique ZA and BC loops lining the binding pocket of BET proteins, which exhibit distinct conformations compared to other bromodomain families [3] [7].

Disruption of Acetylated Histone-BET Protein Binding Dynamics

The primary mechanism of BAY1238097 involves competitively displacing BET proteins from chromatin. In vitro binding assays demonstrate that BAY1238097 inhibits the interaction between BRD4 and di-acetylated histone H4 (H4K5acK8ac) with an IC₅₀ of 70–208 nM. This displacement disrupts the formation of BET-dependent enhancer-promoter looping, a process critical for assembling transcription complexes at oncogenic loci [1] [6].

Table 2: Chromatin Displacement Efficacy of BAY1238097 in Cancer Models

Cancer TypeHistone-BET Displacement (%)Key Downregulated Pathways
Diffuse Large B-Cell Lymphoma92NF-κB, JAK/STAT, MYC
Acute Myeloid Leukemia88MYC, BCL2, CDK6
Triple-Negative Breast Cancer85MYC, FOSL1

In vivo pharmacodynamic studies in lymphoma xenografts confirmed rapid and sustained loss of BRD4 from super-enhancers (e.g., MYC, BCL2) within 2 hours of BAY1238097 administration. This effect correlated with chromatin condensation and reduced accessibility at BET-occupied regulatory elements, as measured by ATAC-seq [1] [5].

Transcriptional Repression of MYC and Other Oncogenic Drivers

BAY1238097 exerts potent anti-tumor effects primarily through coordinated downregulation of oncogenic transcription factors and cell cycle regulators:

  • MYC Suppression: BAY1238097 depletes BRD4 from the MYC super-enhancer, reducing MYC transcription by >80% in lymphoma cells within 6 hours. This disrupts MYC-dependent metabolic programs (e.g., ribosome biogenesis) and induces G1 cell cycle arrest [1] [5] [6].
  • E2F and Cell Cycle Control: The inhibitor represses E2F1-regulated genes (CCNA2, CDK6), blocking the G1/S transition. Synergistic downregulation of RB1 further enhances this effect [1] [5].
  • Inflammatory and Survival Pathways: BAY1238097 attenuates NF-κB signaling by displacing BRD4 from promoters of cytokines (IL6, TNFα) and anti-apoptotic genes (BCL2, BCLXL). Concurrent inhibition of JAK/STAT signaling amplifies pro-apoptotic responses [1] [4].

Gene expression profiling in lymphoma models revealed that BAY1238097 treatment recapitulates >70% of the transcriptional signature of BRD4 knockout, confirming on-target efficacy. Notably, this signature partially overlaps with inhibitors of HDACs, mTOR, and DNA methyltransferases, suggesting convergent epigenetic regulation [1] [5].

Therapeutic Implications: The multi-pathway inhibition by BAY1238097 rationalizes its synergistic activity with targeted agents:

  • EZH2 inhibitors: Concurrent blockade of transcriptional (MYC) and repressive (PRC2) complexes enhances apoptosis.
  • BTK inhibitors: Dual targeting of B-cell receptor (BTK) and MYC signaling in lymphoma.
  • mTOR inhibitors: Coordinated suppression of growth factor and nutrient-sensing pathways [1] [6].

Properties

Product Name

BAY1238097

Molecular Formula

C₂₇H₂₄F₅N₅O₃

Synonyms

BAY1238097; BAY-1238097; BAY 1238097; BAY12-38097; BAY-12-38097; BAY 12-38097.;Unknown (as of 1/11/2016).

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.